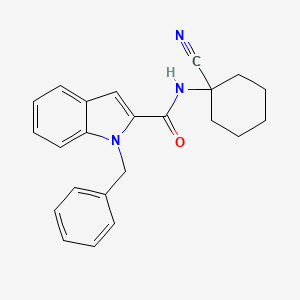
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of indole-based designer drugs. It was first synthesized in the 1990s and has since been used in scientific research to investigate its potential therapeutic properties.
Mécanisme D'action
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the brain, leading to the activation of the reward pathway and the induction of euphoria. Additionally, this compound has been shown to have affinity for other neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which may contribute to its effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter transporters, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures at high doses. This compound has also been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its neurotoxic effects and potential for abuse limit its use in animal and human studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
For research on 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide include investigating its potential use as a therapeutic agent for neurological disorders, as well as studying its effects on other neurotransmitter systems and their interactions. Additionally, further research is needed to elucidate the mechanisms underlying its neurotoxic effects and to develop safer and more selective analogs for use in research and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves the reaction of 1-cyanocyclohexylamine with 2-benzylindole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has been used in scientific research to investigate its potential therapeutic properties, particularly as an analgesic and anesthetic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been used in studies on drug abuse and addiction, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-benzyl-N-(1-cyanocyclohexyl)indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-17-23(13-7-2-8-14-23)25-22(27)21-15-19-11-5-6-12-20(19)26(21)16-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBYNNNINUWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2825395.png)
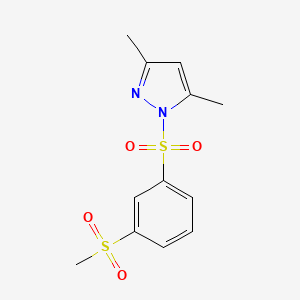
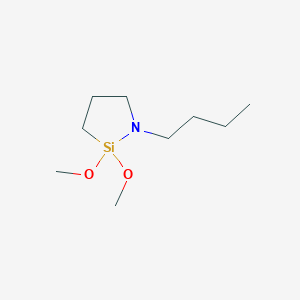

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)
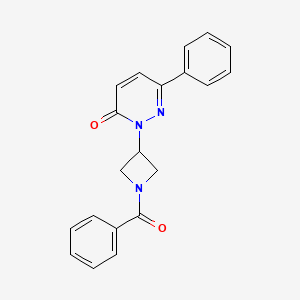
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)
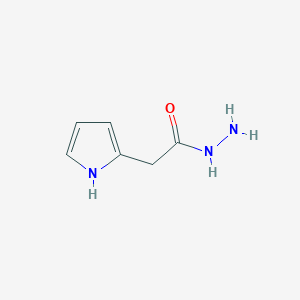
![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)
![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)
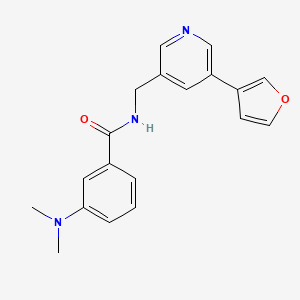

![N-(3-acetylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825418.png)